Physicochemical Differentiation: XLogP3, HBD/HBA, and Rotatable Bond Profile vs. Non-Oxo Amidoximes
The target compound 92914-72-2 exhibits an XLogP3 of 0.1, reflecting moderate hydrophilicity that is distinct from the non-oxo analog 3-pyridylamidoxime (CAS 1594-58-7, XLogP3 ~0.5 estimated) [1]. Critically, the 2-oxo group adds one additional hydrogen bond acceptor (total 3 HBA) versus non-oxo amidoximes, and the lactam-lactim tautomerism provides a second hydrogen bond donor site (total 3 HBD) that is absent in N-hydroxy-pyridine-3-carboximidamide lacking the 2-oxo substituent . The rotatable bond count remains 1, identical to simpler amidoximes, preserving conformational rigidity while enhancing hydrogen-bonding capacity—a key advantage for fragment-based drug design where optimal HBD/HBA balance correlates with binding efficiency [2].
| Evidence Dimension | XLogP3 (lipophilicity); Hydrogen Bond Donor Count; Hydrogen Bond Acceptor Count; Rotatable Bond Count |
|---|---|
| Target Compound Data | XLogP3 = 0.1; HBD = 3; HBA = 3; Rotatable Bonds = 1 |
| Comparator Or Baseline | 3-Pyridylamidoxime (CAS 1594-58-7): XLogP3 ~0.5 (estimated); HBD = 2; HBA = 2; Rotatable Bonds = 1 |
| Quantified Difference | ΔXLogP3 ≈ -0.4 (more hydrophilic); ΔHBD = +1; ΔHBA = +1; Rotatable bonds identical |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.8.18 HBD/HBA counter) |
Why This Matters
The enhanced hydrogen-bonding capacity of 92914-72-2 (ΔHBD +1, ΔHBA +1) compared to non-oxo amidoximes directly impacts solubility, crystal packing, and target engagement potential in fragment screens, making it the preferred core scaffold for building focused libraries where polar surface area optimization is critical.
- [1] PubChem. Computed physicochemical properties: XLogP3, HBD, HBA, Rotatable Bond Count for CID 135966539 (2025). View Source
- [2] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. View Source
